molecular formula C8H14N2O3 B2942388 Ethyl 2-(3-oxopiperazin-1-yl)acetate CAS No. 774493-57-1

Ethyl 2-(3-oxopiperazin-1-yl)acetate

Cat. No.: B2942388
CAS No.: 774493-57-1
M. Wt: 186.211
InChI Key: VIOSDRGKHPPMFL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxopiperazin-1-yl)acetate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . . This compound is characterized by the presence of a piperazine ring with a keto group at the 3-position and an ethyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-oxopiperazin-1-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl bromoacetate with piperazine-2,3-dione in the presence of a base such as sodium hydride . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxopiperazin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-oxopiperazin-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3-oxopiperazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(3-oxopiperazin-1-yl)acetate can be compared with other similar compounds such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.

Properties

IUPAC Name

ethyl 2-(3-oxopiperazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(12)6-10-4-3-9-7(11)5-10/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOSDRGKHPPMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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